molecular formula C6H6BrClFN B12082283 2-Bromo-4-fluoroaniline hydrochloride CAS No. 1184937-19-6

2-Bromo-4-fluoroaniline hydrochloride

Cat. No.: B12082283
CAS No.: 1184937-19-6
M. Wt: 226.47 g/mol
InChI Key: NTLUSHRFXLSKIZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoroaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an amino group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4-fluoroaniline hydrochloride typically involves the bromination and fluorination of aniline derivatives. One common method includes the acetylation of 4-fluoroaniline followed by bromination. The process involves adding dichloroalkane p-fluoroaniline to a flask, followed by the dropwise addition of acetic anhydride at room temperature. After the reaction releases heat and is stirred for 30 minutes, bromine is added dropwise. Subsequently, 30% hydrogen peroxide is added within a specific temperature range, followed by water and sodium sulfite. The mixture is then filtered, and the filter cake is washed with dichloroethane and dried to obtain 2-bromo-4-fluoroacetanilide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of hydrobromic acid as a bromination reagent instead of bromine can increase the yield and reduce the formation of by-products. The bromination reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide, sodium hypochlorite, sodium hypobromite, or peracetic acid .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Nitroanilines.

    Reduction Products: Amines.

Scientific Research Applications

2-Bromo-4-fluoroaniline hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoroaniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The compound can also participate in various biochemical pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoroaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable intermediate in various synthetic processes .

Properties

CAS No.

1184937-19-6

Molecular Formula

C6H6BrClFN

Molecular Weight

226.47 g/mol

IUPAC Name

2-bromo-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H5BrFN.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H

InChI Key

NTLUSHRFXLSKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)N.Cl

Origin of Product

United States

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